molecular formula C14H15B3O3 B12631244 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane CAS No. 942419-65-0

2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B12631244
CAS No.: 942419-65-0
M. Wt: 263.7 g/mol
InChI Key: COQQQOCWQNSBGZ-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound with the molecular formula C₁₄H₁₅B₃O₃. This compound is known for its unique structure, which includes a boroxine ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of phenylboronic acid with ethylboronic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to facilitate the formation of the boroxine ring. The reaction mixture is heated to a temperature of around 150°C to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of boronic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron hydrides.

    Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, temperature around 50°C.

    Reduction: Lithium aluminum hydride, temperature around 0°C.

    Substitution: Halogens or alkylating agents, temperature around 100°C.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boron hydrides.

    Substitution: Various substituted boroxines.

Scientific Research Applications

2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Studied for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with biological molecules through the boron atoms. The boron atoms can form stable complexes with biomolecules, leading to various biological effects. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylboroxine: Similar structure but with three phenyl groups instead of two phenyl and one ethyl group.

    2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Contains a triazine ring instead of a boroxine ring.

    2,4,6-Trimethylboroxine: Similar boroxine ring but with three methyl groups instead of phenyl and ethyl groups.

Uniqueness

2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of ethyl and phenyl groups attached to the boroxine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

942419-65-0

Molecular Formula

C14H15B3O3

Molecular Weight

263.7 g/mol

IUPAC Name

2-ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C14H15B3O3/c1-2-15-18-16(13-9-5-3-6-10-13)20-17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

COQQQOCWQNSBGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC

Origin of Product

United States

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